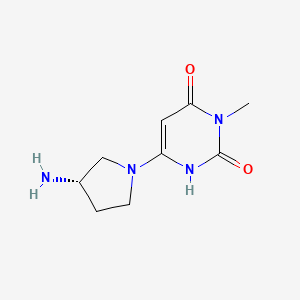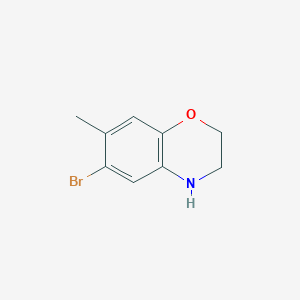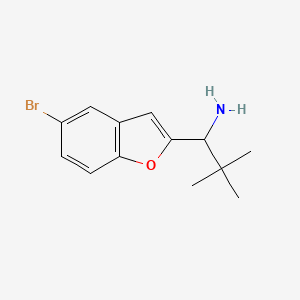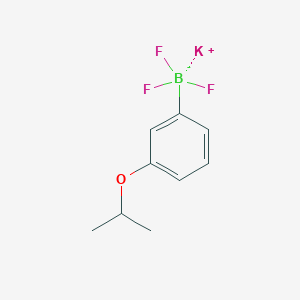
Potassium trifluoro(3-isopropoxyphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is part of the organoboron family, which is widely used in organic synthesis due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide typically involves the reaction of a boronic acid derivative with potassium fluoride and a suitable organic solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may also involve purification steps such as recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide is scaled up using large reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different boron-containing products.
Reduction: It can be reduced under specific conditions to yield other organoboron compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes.
Major Products
The major products formed from the reactions of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide depend on the specific reaction conditions and reagents used. These products often include other organoboron compounds with different functional groups, which can be further utilized in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is utilized in the development of new pharmaceuticals and biologically active molecules.
Medicine: It plays a role in the synthesis of drug candidates and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other molecules, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[3-(propan-2-yloxy)phenyl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H11BF3KO |
|---|---|
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-propan-2-yloxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-4-8(6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
PFYZAPJTCWCCAH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)OC(C)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{7-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanaminehydrochloride](/img/structure/B13474555.png)
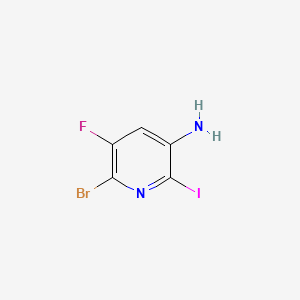
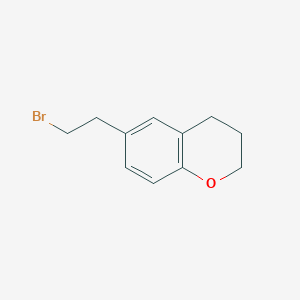
![(2S)-2-[(pyridin-4-yl)amino]propanoic acid hydrochloride](/img/structure/B13474571.png)
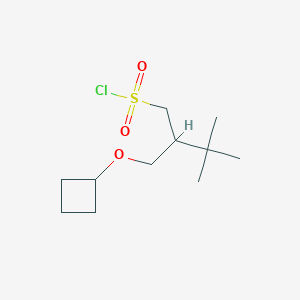
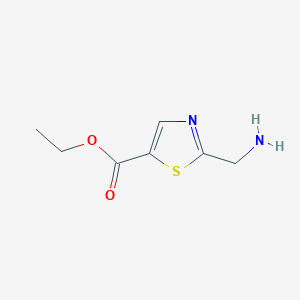
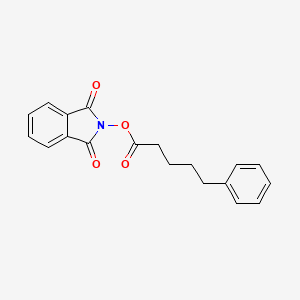
methanone](/img/structure/B13474593.png)
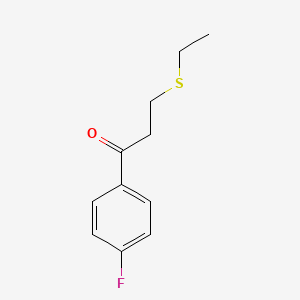
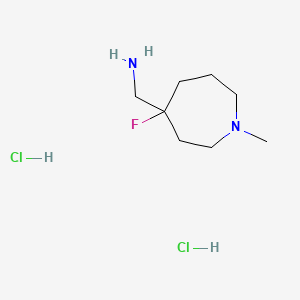
![3-[3-(3-Azidopropoxy)propoxy]aniline hydrochloride](/img/structure/B13474620.png)
